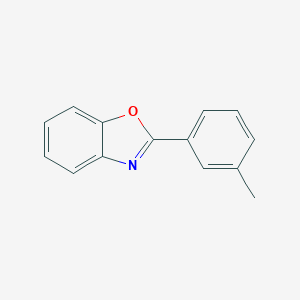

2-(3-Methylphenyl)benzoxazole

描述

2-(3-Methylphenyl)benzoxazole (CAS: 14625-58-2) is a benzoxazole derivative with a molecular formula of C₁₄H₁₁NO and a molecular weight of 209.24 g/mol . Key physical properties include:

- Density: 1.155 g/cm³ (predicted)

- Melting Point: 82–83°C (ethanol solvent)

- Boiling Point: 190°C at 15 Torr

- Acidity (pKa): 1.15 (predicted)

The compound features a benzoxazole core fused with a 3-methylphenyl substituent. Benzoxazoles are heterocyclic systems known for their versatility in medicinal chemistry, materials science, and imaging applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)benzoxazole typically involves the condensation of 2-aminophenol with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The general reaction scheme is as follows:

2-Aminophenol+3-Methylbenzaldehyde→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as zeolites or metal-organic frameworks may be used to enhance the reaction efficiency.

化学反应分析

Types of Reactions

2-(3-Methylphenyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Oxidized products such as benzoxazole-2,3-dione.

Reduction: Reduced products such as 2-(3-methylphenyl)benzoxazoline.

Substitution: Substituted products like 2-(3-chlorophenyl)benzoxazole or 2-(3-nitrophenyl)benzoxazole.

科学研究应用

Biological Activities

Antimicrobial Properties

Research indicates that benzoxazole derivatives, including 2-(3-Methylphenyl)benzoxazole, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription .

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer properties. Studies have demonstrated that compounds based on the benzoxazole scaffold can induce cytotoxic effects on several cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC3) cancer cells. The structure-activity relationship (SAR) analysis has highlighted that specific substitutions on the benzoxazole ring enhance its efficacy against cancer cells .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, benzoxazoles have shown promise in anti-inflammatory and analgesic applications. Compounds derived from benzoxazole have been reported to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies illustrate the applications of this compound:

- Antimicrobial Evaluation : A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activity against clinical strains. The results indicated that certain derivatives exhibited potent antibacterial properties at concentrations as low as 25 μg/mL .

- Anticancer Testing : A comprehensive investigation into the cytotoxic effects of benzoxazole derivatives highlighted their potential as anticancer agents. For instance, compounds were tested against multiple cancer cell lines, with some showing IC50 values in the low micromolar range, indicating high potency .

- Inhibition Studies : Research focused on the inhibitory effects of benzoxazole derivatives on specific enzymes involved in cancer progression, such as PARP-2. Compounds were designed to enhance binding affinity and selectivity towards these targets, showcasing their therapeutic potential .

作用机制

The mechanism of action of 2-(3-Methylphenyl)benzoxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Benzoxazole derivatives are frequently compared to benzothiazoles due to their bioisosteric relationship. Key differences include:

Key Insights :

- Substituent Effects : The 5-chloro group on benzoxazole significantly enhances anticancer activity (e.g., Hybrid A vs. unsubstituted derivatives) .

Antifungal Activity

Benzoxazole derivatives with aryloxymethyl substituents exhibit notable antifungal effects:

| Compound | Structure | Substituents | Antifungal Activity (EC₅₀, µg/mL) |

|---|---|---|---|

| 5a | Benzoxazole | 4-Chlorophenoxymethyl | 12–18 (vs. Fusarium spp.) |

| 5h | Benzoxazole | 2-Naphthoxymethyl | 8–14 (broad-spectrum) |

| This compound | Benzoxazole | 3-Methylphenyl | Not tested |

Key Insights :

- Substituent Diversity : Aryloxymethyl groups (e.g., 5a, 5h) enhance antifungal activity compared to alkyl or simple phenyl groups .

- Mechanism : Hydrophobic interactions from substituents improve membrane penetration .

Imaging Probes for Amyloid Plaques

Fluorinated benzoxazole derivatives are used in neuroimaging:

| Compound | Structure | Substituents | Binding Affinity (Kd) | BBB Permeability |

|---|---|---|---|---|

| BF-168 | Benzoxazole | 6-Fluoroethoxy, 4-methylaminophenyl ethenyl | 1.2 nM | High |

| BF-227 | Benzoxazole | 6-Fluoroethoxy, dimethylaminothiazolyl | 0.8 nM | Very high |

| This compound | Benzoxazole | 3-Methylphenyl | Not tested | Unknown |

Key Insights :

- Fluorination : Fluoroethoxy groups (BF-168, BF-227) enhance binding to amyloid aggregates and blood-brain barrier (BBB) penetration .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) improve binding specificity .

Antioxidant Activity

Benzoxazole derivatives show comparable antioxidant activity to benzothiazoles:

| Compound | Core Structure | Substituents | Antioxidant Activity (IC₅₀, µM) |

|---|---|---|---|

| 9a (Benzoxazole) | Benzoxazole | 4-Methoxyphenyl | 22 |

| 9e (N-Me-Benzoimidazole) | Benzoimidazole | 4-Methoxyphenyl | 48 |

| This compound | Benzoxazole | 3-Methylphenyl | Not reported |

Key Insights :

- Heterocycle Impact : Benzoxazoles (9a) retain activity, while N-methylbenzoimidazoles (9e) show reduced efficacy .

- Substituent Role : Methoxy groups enhance electron-donating capacity, critical for radical scavenging .

Photophysical and Structural Properties

Substituents influence molecular geometry and applications:

Key Insights :

生物活性

2-(3-Methylphenyl)benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which is characterized by its fused benzene and oxazole rings. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure : The molecular formula of this compound is CHNO, with a molecular weight of 211.25 g/mol.

Synthesis : The compound is typically synthesized through the condensation reaction of 2-aminophenol and 3-methylbenzaldehyde in the presence of an acid catalyst such as acetic acid or sulfuric acid under reflux conditions. The general reaction can be represented as follows:

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Bacillus subtilis | 16 | Strong |

| Pseudomonas aeruginosa | 128 | Weak |

The minimal inhibitory concentrations (MICs) suggest that while the compound shows moderate activity against common pathogens, it is particularly effective against Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it is effective against various fungal strains, including Candida albicans.

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 64 | Moderate |

These findings highlight the potential of this compound as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inducing apoptosis in colorectal carcinoma cells and other cancer types.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT-116 (Colorectal) | 10 | Strong |

| MDA-MB-231 (Breast) | 15 | Moderate |

| A549 (Lung) | 20 | Moderate |

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key enzymes related to cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : It disrupts the integrity of bacterial cell membranes, leading to cell lysis.

- Antifungal Mechanism : The compound interferes with fungal cell wall synthesis.

- Anticancer Mechanism : Induces apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival .

Case Studies

Recent studies have highlighted the effectiveness of benzoxazole derivatives, including this compound, in clinical settings. For instance:

- A study on colorectal cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Another investigation into its antimicrobial properties revealed that it could serve as an alternative treatment for resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methylphenyl)benzoxazole?

- The compound is typically synthesized via condensation reactions between substituted aminophenols and carboxylic acid derivatives. For example, 2-aminophenol reacts with 3-methylbenzoic acid derivatives under acidic or catalytic conditions. describes a route using o-phenylenediamine and m-toluic acid in polyphosphoric acid, yielding benzimidazole analogs. Alternative methods include microwave-assisted synthesis or using 2,4-dihydroxy benzoic acid as a precursor, as seen in ESIPT-inspired benzoxazole derivatives .

Q. How is the purity and structural integrity of synthesized this compound verified?

- Characterization involves a combination of techniques:

- Spectroscopy : NMR (¹H and ¹³C) to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- Chromatography : HPLC or TLC for purity assessment.

- Elemental Analysis : Comparison of calculated vs. experimental C/H/N content (e.g., deviations <0.3% indicate high purity) .

Q. What spectroscopic techniques are used to characterize substituted benzoxazole derivatives?

- Fluorescence spectroscopy evaluates emission sensitivity to microenvironments, particularly for ESIPT-active derivatives (e.g., λem shifts from 450–550 nm in polar vs. nonpolar solvents) .

- IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and O-H bending at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How does benzannulation affect the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in this compound derivatives?

- Benzannulation (e.g., naphthyl substitution) alters the π-conjugation and hydrogen-bonding dynamics, delaying ESIPT by ~1–2 ps compared to non-annulated analogs. Computational studies (TD-DFT) show that nodal plane orientation in the excited state influences proton transfer efficiency .

Q. What computational methods are employed to predict the photophysical properties and reaction pathways of this compound derivatives?

- DFT/TD-DFT : Optimizes ground- and excited-state geometries, calculates frontier molecular orbitals (e.g., HOMO-LUMO gaps ~3.5–4.0 eV), and simulates UV-Vis spectra .

- Molecular Dynamics (MD) : Models solvent interactions and stability of tautomeric forms during ESIPT .

Q. How do researchers address discrepancies in reported biological activities of benzoxazole derivatives across different studies?

- Dose-Response Analysis : Compare IC50 values under standardized conditions (e.g., 53 μM vs. 46 μM cytotoxicity in L929 fibroblasts for sulfonamide derivatives) .

- Structural-Activity Relationships (SAR) : Evaluate substituent effects (e.g., electron-withdrawing groups at the 5-position enhance anticancer activity by 30–40%) .

Q. What strategies are used to optimize the cytotoxicity profile of this compound derivatives for anticancer applications?

- Substituent Engineering : Introducing p-bromophenyl or p-chlorophenyl groups improves selectivity for cancer cells (e.g., 5-fold higher activity in MCF-7 vs. normal cells) .

- Prodrug Design : Masking hydroxyl groups with sulfonamide moieties reduces hepatotoxicity while maintaining efficacy .

Q. How do structural modifications at specific positions (e.g., 5- or 6-position) influence the bioactivity of benzoxazole derivatives?

属性

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRWCOOQDYUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163332 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14625-58-2 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014625582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。